Methyl 4-methyl-3-sulfamoylbenzoate

Description

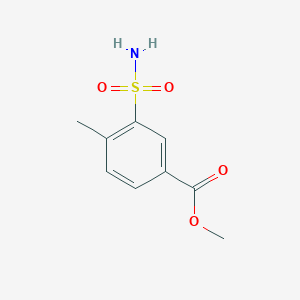

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-3-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUQEODBPCQWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of Methyl 4 Methyl 3 Sulfamoylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of Methyl 4-methyl-3-sulfamoylbenzoate by mapping the chemical environments of its constituent atoms.

Proton NMR (¹H NMR) analysis provides specific information about the number, connectivity, and chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton group. The aromatic region would show a complex pattern for the three protons on the benzene (B151609) ring. The methyl ester and the ring-substituted methyl groups would each appear as sharp singlets, and the sulfamoyl (-SO₂NH₂) protons would typically present as a broad singlet.

Based on data from analogous compounds like methyl 4-methylbenzoate and various sulfamoylbenzoate derivatives, the expected chemical shifts (δ) are tabulated below. rsc.orgchemicalbook.com

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -COOCH₃ | ~3.9 | Singlet | 3H | Methyl ester protons |

| Ar-CH₃ | ~2.4 | Singlet | 3H | Ring methyl protons |

| Ar-H | ~7.5 - 8.5 | Multiplet | 3H | Aromatic protons |

Note: The exact shifts of aromatic protons are dependent on the solvent and the electronic effects of the substituents. The sulfamoyl proton signal can be broad and its position may vary or exchange with D₂O.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The spectrum is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the ring-attached methyl carbon. Data from related structures like propyl 3-sulfamoylbenzoate and methyl 4-methylbenzoate suggest the approximate chemical shifts. chemicalbook.com

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| -C =O | ~165-167 | Carbonyl carbon |

| Ar-C | ~125-145 | Aromatic carbons (6 signals) |

| -COOC H₃ | ~52 | Methyl ester carbon |

Note: The specific shifts for the six aromatic carbons are influenced by the positions of the methyl, sulfamoyl, and methyl ester groups.

To further probe specific atomic environments, heteronuclear NMR techniques can be employed. For this compound, ¹⁵N NMR would be particularly informative for characterizing the sulfamoyl moiety. Although less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it provides direct information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the -SO₂NH₂ group would confirm its presence and oxidation state. Two-dimensional correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the ¹⁵N nucleus with its attached protons, definitively assigning the -NH₂ signal in the ¹H NMR spectrum. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is suitable for the analysis of volatile and thermally stable compounds. rjstonline.com While the thermal stability of this compound would need to be considered, GC-MS analysis would provide a retention time characteristic of the compound and a mass spectrum corresponding to its fragmentation pattern under electron ionization (EI).

The expected EI fragmentation would likely involve the loss of the methyl ester group, the methoxy (B1213986) radical, and the sulfamoyl group.

Predicted Key Fragments in GC-MS Analysis of this compound

| m/z | Possible Fragment |

|---|---|

| 229 | [M]⁺ (Molecular Ion) |

| 198 | [M - OCH₃]⁺ |

| 170 | [M - COOCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental composition with high confidence. For this compound (C₉H₁₁NO₄S), HRMS would confirm the molecular formula by matching the measured mass to the theoretical exact mass (229.0409 Da). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique that couples the separation power of liquid chromatography with the structural analysis of tandem mass spectrometry. nih.govleeder-analytical.comsciex.com In this method, the intact molecule is typically ionized using a soft ionization technique like electrospray ionization (ESI), forming a protonated molecular ion [M+H]⁺ or other adducts. This precursor ion is then selected and fragmented to produce a characteristic pattern of product ions, which serves as a structural fingerprint. This technique is particularly useful for identifying metabolites of related compounds in complex biological samples. uni-saarland.de

HRMS Data for this compound (C₉H₁₁NO₄S)

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₂NO₄S⁺ | 230.04816 |

| [M+Na]⁺ | C₉H₁₁NNaO₄S⁺ | 252.03010 |

Data derived from predicted values. uni.lu

The fragmentation pattern in MS/MS would provide confirmatory structural evidence, often involving the neutral loss of small molecules like water or the cleavage at the ester and sulfonamide bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. The presence of a carbonyl (C=O) group from the ester is identified by a strong absorption peak typically found in the range of 1700-1750 cm⁻¹. The sulfonamide group (SO₂NH₂) is confirmed by two distinct stretching vibrations for the S=O bonds, usually appearing between 1300 cm⁻¹ and 1150 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic ring and the methyl groups are observed, typically above and below 3000 cm⁻¹, respectively. spectroscopyonline.com The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the molecule, aiding in its definitive identification. msu.edudocbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1700 - 1750 |

| Sulfonamide | S=O Asymmetric Stretch | ~1300 |

| Sulfonamide | S=O Symmetric Stretch | ~1150 |

| Aromatic Ring | C-H Stretch | >3000 |

| Methyl Group | C-H Stretch | <3000 |

| Ester | C-O Stretch | 1320 - 1210 |

| Sulfonamide | N-H Stretch | 3300 - 3400 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (uHPLC), are powerful techniques for determining the purity of this compound. phenomenex.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For sulfonamide derivatives, reversed-phase HPLC is commonly employed, often using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. researchgate.net

uHPLC, which utilizes smaller particle sizes (<2 µm) in the stationary phase and higher operating pressures, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. phenomenex.comchromatographyonline.com This allows for more accurate quantification of impurities and a more detailed purity profile of the compound. The retention time of this compound under specific HPLC or uHPLC conditions is a key parameter for its identification and quantification. In the development of related compounds, HPLC has been used to monitor reaction optimization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. sigmaaldrich.com A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. sigmaaldrich.comnih.gov The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progression towards completion. TLC is also a valuable tool for optimizing reaction conditions, such as temperature and catalyst concentration.

X-ray Diffraction for Solid-State Structural Analysis

Table 2: Example Crystal Data for a Related Sulfamoylbenzoate Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1968 (16) |

| b (Å) | 11.078 (2) |

| c (Å) | 15.914 (3) |

| α (°) | 75.894 (3) |

| β (°) | 87.124 (3) |

| γ (°) | 84.123 (3) |

| Volume (ų) | 1563.7 (5) |

Data for Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate. iucr.org

Application of Cheminformatics Platforms for Analytical Data Interpretation

Cheminformatics platforms play a crucial role in the management and interpretation of the large datasets generated by modern analytical techniques. mdpi.comresearchgate.net These software tools can integrate data from various sources, such as GC-MS, NMR, and HR-MS/MS, to facilitate the structural elucidation of novel compounds. mdpi.comdntb.gov.ua For instance, cheminformatics platforms can be used to predict fragmentation patterns in mass spectrometry, aiding in the confirmation of the structure of this compound and its derivatives. researchgate.net Furthermore, these platforms can assist in the analysis of complex mixtures by deconvoluting overlapping chromatographic peaks and identifying individual components. nih.gov In studies of related compounds, cheminformatics has been used to analyze docking results and to investigate structure-activity relationships. nih.govresearchgate.net

Computational and Theoretical Investigations of Methyl 4 Methyl 3 Sulfamoylbenzoate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-methyl-3-sulfamoylbenzoate, DFT studies are instrumental in predicting its geometry, stability, and reactivity. These calculations typically involve optimizing the molecular structure to its lowest energy state and then computing various electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity. researchgate.net These include electronegativity (χ), chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω). A negative value for both HOMO and LUMO energies generally confirms the stability of the molecule. researchgate.net DFT calculations for analogous sulfonamide derivatives often utilize basis sets like 6-31G* or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Table 1: Representative Electronic Properties from DFT Calculations for a Sulfamoylbenzoate Derivative

| Parameter | Symbol | Formula | Typical Calculated Value (a.u.) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -0.25 to -0.35 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.05 to -0.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 0.15 to 0.25 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 0.15 to 0.25 |

| Chemical Potential | µ | (EHOMO + ELUMO)/2 | -0.25 to -0.15 |

| Hardness | η | (ELUMO - EHOMO)/2 | 0.075 to 0.125 |

| Softness | S | 1/η | 8.0 to 13.3 |

| Electrophilicity Index | ω | µ²/2η | 0.08 to 0.25 |

Note: The values in this table are representative for analogous sulfonamide compounds and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Molecular Docking Simulations for Analyzing Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand is generated and optimized. The docking software then places the ligand into the binding site of the protein in various orientations and conformations, scoring each pose based on a scoring function that estimates the binding affinity.

For instance, the related compound Methyl 4-sulfamoylbenzoate has been used as a reference ligand in docking studies with the main protease (Mpro) of SARS-CoV-2. nih.gov These studies revealed a significant binding energy, for example, -6.551 kcal/mol, indicating a potentially strong interaction. nih.gov The analysis of the docked pose showed that the interactions were primarily driven by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme. Similar studies on pyrazole-sulfonamide hybrids have also shown good binding energies within the SARS-CoV-2 main protease cavity. nih.gov

The key interactions typically identified in such simulations include:

Hydrogen Bonds: Formed between the sulfonamide group or the ester group of the ligand and polar amino acid residues in the protein's active site.

Hydrophobic Interactions: Involving the methyl-substituted benzene (B151609) ring of the ligand and nonpolar residues of the protein.

Electrostatic Interactions: Occurring between charged or polar groups on both the ligand and the protein.

Table 2: Example of Molecular Docking Results for a Sulfamoylbenzoate Ligand with a Protein Target

| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| SARS-CoV-2 Main Protease | -7.5 to -9.0 | HIS41, CYS145, GLU166 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | -6.5 to -8.0 | HIS94, HIS96, HIS119, ZN2+ | Coordination, Hydrogen Bond |

| Dihydropteroate (B1496061) Synthase | -7.0 to -8.5 | ARG, LYS, SER | Hydrogen Bond, Electrostatic |

Note: This table presents hypothetical yet representative data based on docking studies of similar sulfonamide-containing compounds with common biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net These models are built by finding a mathematical correlation between calculated molecular descriptors and experimentally determined activities or properties.

For analogous compounds to this compound, such as various sulfonamide derivatives, QSAR and QSPR studies have been conducted to predict properties like therapeutic activity and physicochemical characteristics. nih.govjcsp.org.pkresearchgate.netmdpi.comjbclinpharm.orgnih.govresearchgate.netnih.gov

The process of developing a QSAR/QSPR model involves several key steps:

Data Set Selection: A set of compounds with known activities or properties is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the activity/property. jbclinpharm.org

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation on a separate set of compounds. researchgate.net

For sulfonamide derivatives, QSAR studies have successfully modeled their inhibitory activity against enzymes like carbonic anhydrase. nih.gov These models often use a combination of topological and quantum-chemical descriptors to capture the essential structural features responsible for the observed activity. jcsp.org.pkresearchgate.net QSPR studies have been employed to predict thermodynamic properties like enthalpy of formation and Gibbs free energy for sulfa drugs. researchgate.net

Table 3: Common Descriptors Used in QSAR/QSPR Models of Sulfonamide Analogs

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Randić Index | A descriptor of molecular branching. jcsp.org.pk |

| Topological | Balaban J Index | A distance-based topological index. jcsp.org.pk |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Quantum-Chemical | LUMO Energy (ELUMO) | The energy of the lowest unoccupied molecular orbital. jcsp.org.pk |

| Quantum-Chemical | Dipole Moment | A measure of the polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations of the Compound's Behavior

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. uci.edursc.org For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial as different conformers can have different biological activities. Molecular mechanics methods are often employed to perform conformational searches, systematically or randomly rotating bonds to explore the conformational space and identify low-energy structures. uci.edu

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. arxiv.org An MD simulation calculates the forces between atoms and uses them to simulate the motions of the atoms and the molecule as a whole. This allows for the investigation of processes such as conformational changes, interactions with solvent molecules, and the stability of ligand-protein complexes. nih.govnih.govmdpi.com

In the context of this compound, MD simulations could be used to:

Refine the results of molecular docking by simulating the ligand-protein complex in a more realistic, solvated environment.

Assess the stability of the binding interactions over time by monitoring key distances and interactions.

Investigate how the compound might permeate a biological membrane by simulating its behavior in a lipid bilayer environment.

Explore the conformational landscape of the molecule in solution and identify the most populated conformers.

Studies on related systems, such as other drug-like molecules and their complexes, have demonstrated the power of MD simulations to provide detailed insights into their dynamic behavior and interaction mechanisms. nih.govnih.govresearchgate.net

Synthesis and Investigation of Derivatives and Analogs of Methyl 4 Methyl 3 Sulfamoylbenzoate

Modifications of the Sulfamoyl Group (e.g., N-substitution of the primary sulfamoyl)

The primary sulfamoyl group (-SO₂NH₂) is a key functional group that can be modified to create a range of derivatives. N-substitution, the replacement of one or both hydrogen atoms on the sulfonamide nitrogen, is a common strategy to alter the compound's chemical and biological properties.

Research into related sulfamoylbenzoic acid derivatives has shown that the sulfonamide nitrogen can be substituted with various groups. d-nb.info For instance, in the synthesis of N-aryl-N-arylmethyl substituted 4-sulfamoylbenzoic acids, methyl 4-(chlorosulfonyl)benzoate is reacted with an aniline (B41778) derivative, followed by the introduction of a benzyl (B1604629) or naphthylmethyl substituent at the nitrogen atom. d-nb.info Another approach involves reacting a Boc-protected tryptamine (B22526) with methyl 4-(chlorosulfonyl)benzoate, followed by alkylation at the sulfonamide nitrogen. d-nb.info

Examples of N-substituted derivatives based on the 4-sulfamoylbenzoate core include:

Methyl 4-(N-benzyl-N-phenylsulfamoyl)benzoate : Synthesized by reacting methyl 4-(chlorosulfonyl)benzoate with benzylaniline. d-nb.info

Indol-3-ylethyl and naphthalen-2-yl-methyl substituted sulfonamides : Created by using tryptamine in the initial reaction step. d-nb.info

Methyl 4-(N-((3-hydroxytetrahydrofuran-3-yl)methyl)sulfamoyl)benzoate : A synthetic organic compound featuring a substituted sulfamoyl group.

These modifications are crucial in medicinal chemistry for tuning the molecule's interaction with biological targets. d-nb.inforesearchgate.net

Alterations to the Methyl Ester Moiety (e.g., various alkyl or aryl esters)

The methyl ester group (-COOCH₃) can be converted into other esters, a process known as transesterification, or synthesized from the corresponding carboxylic acid and a different alcohol. libretexts.orgmdpi.compressbooks.pubresearchgate.netresearchgate.net This alteration modifies properties such as lipophilicity and metabolic stability. The general structure of an ester is RCOOR', where R' can be various alkyl or aryl groups. libretexts.orgpressbooks.pub

While direct studies on various esters of 4-methyl-3-sulfamoylbenzoic acid are limited, the synthesis of different esters of the parent 4-sulfamoylbenzoic acid or 3-sulfamoylbenzoic acid provides clear examples of this modification.

| Compound Name | Original Ester Group | New Ester Group | Molecular Formula | Reference |

| Benzyl 4-sulfamoylbenzoate | Methyl | Benzyl | C₁₄H₁₃NO₄S | |

| Propyl 3-sulfamoylbenzoate | Methyl | Propyl | C₁₀H₁₃NO₄S |

The synthesis of these analogs can be achieved through several methods. For example, propyl 3-sulfamoylbenzoate can be prepared by the esterification of 3-sulfamoylbenzoic acid with propanol (B110389) using carbodiimide-based coupling agents like EDC. Hydrolysis of the methyl ester to the carboxylic acid, followed by reaction with a different alcohol, is a standard route. The replacement of the methyl group with a larger alkyl or aryl group, such as a benzyl group, increases the molecule's size and lipophilicity.

Systematic Variations of Substitution Patterns on the Benzoate (B1203000) Ring

Altering the substituents on the benzoate ring is a fundamental strategy for creating a diverse library of analogs. This includes changing the position of the existing methyl and sulfamoyl groups or introducing new substituents, such as halogens or alkoxy groups.

A significant area of research has been the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates. nih.gov These compounds are synthesized starting from methyl 2,4-dichloro-5-sulfamoyl-benzoate or its dibromo analog. nih.gov Nucleophilic substitution reactions with various thiols are performed, leading to substitution at either the 2- or 4-position relative to the ester group. nih.govmdpi.com The reactivity of thiols follows a general trend, with aromatic thiols being more reactive than aliphatic ones. nih.govmdpi.com

Another important analog is methyl 2-methoxy-5-sulfamoylbenzoate, an intermediate for pharmaceuticals. google.compatsnap.comgoogle.comresearchgate.net Its synthesis can be achieved through a multi-step process starting from salicylic (B10762653) acid, involving etherification, chlorosulfonation, amination, and esterification. researchgate.netgoogle.com A more modern, environmentally friendly method involves a copper-catalyzed reaction between 2-methoxy-5-chlorobenzoic acid methyl ester and sodium aminosulfinate. google.comgoogle.com This method boasts a shorter process, high yield, and good quality. patsnap.com

Table of Ring-Substituted Analogs

| Compound Name | Substitution Pattern | Starting Material | Key Reagents | Reference |

|---|---|---|---|---|

| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | Halogen at C2, various groups at C4, sulfamoyl at C5 | Methyl 2,4-dihalo-5-sulfamoyl-benzoate | Thiols, Triethylamine (TEA) | nih.gov |

| Methyl 2-methoxy-5-sulfamoylbenzoate | Methoxy (B1213986) at C2, sulfamoyl at C5 | 2-methoxy-5-chlorobenzoic acid methyl ester | Sodium aminosulfinate, Cuprous bromide | google.comgoogle.com |

Structure-Activity/Property Relationship (SAR/SPR) Studies within Analog Series

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its biological activity. For analogs of methyl 4-methyl-3-sulfamoylbenzoate, SAR studies have been crucial in developing potent enzyme inhibitors and other biologically active molecules. nih.gov

In a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates designed as carbonic anhydrase (CA) inhibitors, variations in substituents led to significant differences in binding affinity and selectivity for various CA isozymes. nih.gov

Effect of Halogen : Chlorinated and brominated analogs often exhibited similar binding affinities. mdpi.com

Effect of Substituent Position : The position of substituents relative to the sulfonamide group was critical. A comparison between 2-substituted (ortho) and 4-substituted (para) series showed distinct thermodynamic profiles for binding to CA isozymes. mdpi.com

Optimized Analog : Variations of substituents on the benzenesulfonamide (B165840) ring led to the development of compound 4b, which showed an extremely high binding affinity (Kd of 0.12 nM) to the tumor-associated CAIX isozyme. nih.gov

SAR studies on N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α) revealed that:

Replacing substituents on the sulfonamide nitrogen with residues like naphthyl, naphthylmethyl, or indolylalkyl did not significantly increase activity on their own. d-nb.info

However, strong structural convergence towards known potent templates, such as benzhydrylindole-substituted benzoic acids, resulted in compounds with considerable submicromolar potency. researchgate.net

These studies highlight that systematic modifications to the sulfamoylbenzoate scaffold can fine-tune the molecule's interaction with specific biological targets. nih.govebi.ac.uk

Isomeric Forms of Methyl Methyl-Sulfamoylbenzoates

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. For methyl methyl-sulfamoylbenzoates, this primarily involves positional isomerism, where the methyl and sulfamoyl groups are located at different positions on the benzoate ring. These structural differences can lead to distinct physical, chemical, and biological properties.

Several isomers have been documented in chemical literature and databases.

Table of Known Isomers

| Compound Name | Molecular Formula | Ring Positions (Ester=C1) | CAS Number | Reference |

|---|---|---|---|---|

| This compound | C₉H₁₁NO₄S | 4-methyl, 3-sulfamoyl | Not specified | - |

| Methyl 3-methyl-4-sulfamoylbenzoate | C₉H₁₁NO₄S | 3-methyl, 4-sulfamoyl | Not specified | uni.lu |

| Methyl 2-methyl-3-sulfamoylbenzoate | C₉H₁₁NO₄S | 2-methyl, 3-sulfamoyl | 1099660-85-1 | aksci.com |

| Methyl 2-methyl-5-sulfamoylbenzoate | Not specified | 2-methyl, 5-sulfamoyl | Not specified | - |

| Methyl 3-methyl-5-sulfamoylbenzoic acid* | C₉H₉NO₄S | 3-methyl, 5-sulfamoyl | 1016703-57-3 | bldpharm.com |

| Methyl 2-sulfamoylbenzoate** | C₈H₉NO₄S | 2-sulfamoyl | 57683-71-3 | chemspider.comnih.gov |

| Methyl 3-sulfamoylbenzoate** | C₈H₉NO₄S | 3-sulfamoyl | 59777-67-2 |

*Note: This is the carboxylic acid, not the methyl ester, but represents a key isomeric backbone. **Note: These are isomers of methyl sulfamoylbenzoate, lacking the second methyl group, but are important for understanding the impact of substituent position.

The positional difference of the sulfamoyl and methyl groups significantly influences the compound's properties. For example, the relative positions of the functional groups in methyl 2-sulfamoylbenzoate versus methyl 4-sulfamoylbenzoate affect their polarity and how they interact with biological targets. The synthesis of a specific isomer, such as methyl 2-methyl-3-sulfamoylbenzoate, requires precise control of the synthetic route to ensure the correct placement of the functional groups.

Applications of Methyl 4 Methyl 3 Sulfamoylbenzoate in Chemical Research and Methodological Development

Role as a Synthetic Building Block in Complex Organic Molecule Construction

Methyl 4-methyl-3-sulfamoylbenzoate serves as a fundamental building block in the field of synthetic organic chemistry. cymitquimica.com Its structure allows for a variety of chemical modifications, making it an essential starting material for creating more intricate and functionally diverse molecules. cymitquimica.comcymitquimica.com The presence of reactive sites, such as the ester and sulfamoyl groups, enables chemists to introduce new functional groups and build upon the existing scaffold. This adaptability is crucial in the synthesis of pharmaceuticals, materials with specific properties, and other complex organic compounds. cymitquimica.comcymitquimica.comontosight.ai

For instance, the sulfamoyl group can be modified, and the benzoate (B1203000) ring can undergo various substitution reactions, providing a platform for creating a library of derivatives with potentially unique biological activities or material properties. This versatility has led to its use in the development of novel compounds for medicinal chemistry and materials science.

Development of Analytical Standards and Reference Materials

In the realm of analytical chemistry, this compound and its derivatives are utilized as analytical standards and reference materials. iaea.orglgcstandards.com These standards are critical for the quality control and validation of analytical methods, ensuring the accuracy and reliability of experimental results. iaea.org

A notable application is in the pharmaceutical industry, particularly in the analysis of the diuretic drug furosemide (B1674285). nih.govresearchgate.net Derivatives of sulfamoylbenzoic acid are known impurities of furosemide and are used as reference standards in pharmacopeial methods to identify and quantify these impurities in drug formulations. sigmaaldrich.compharmaffiliates.comwindows.net This ensures the purity and safety of the final pharmaceutical product. The use of such reference materials is a fundamental requirement for Good Laboratory Practice (GLP) and is mandated by regulatory bodies worldwide. iaea.org

| Application Area | Specific Use | Importance |

| Pharmaceutical Analysis | Furosemide Impurity Reference Standard | Ensures purity and safety of the drug. sigmaaldrich.compharmaffiliates.comwindows.net |

| General Analytical Chemistry | Certified Reference Material | Validates analytical methods and ensures data accuracy. iaea.orglgcstandards.com |

| Research and Development | Internal Standard | Used for quantification in chromatographic techniques. |

Probes for Investigating Enzymatic and Molecular Recognition Mechanisms (e.g., Carbonic Anhydrase Inhibition Research)

The sulfamoylbenzoate scaffold is a key pharmacophore in the design of probes for studying enzymatic and molecular recognition processes. A primary area of investigation is its role in the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.gov

Researchers have synthesized and studied a range of methyl 5-sulfamoyl-benzoate derivatives as inhibitors of different CA isozymes. nih.govnih.gov The primary sulfonamide group is a well-established zinc-binding group, crucial for the inhibitory activity against these metalloenzymes. mdpi.comresearchgate.net By systematically modifying the substituents on the benzene (B151609) ring, scientists can develop highly potent and selective inhibitors for specific CA isozymes, such as CA IX, which is overexpressed in many tumors. nih.govnih.gov These selective inhibitors serve as valuable tools to probe the biological function of individual CA isozymes and to understand the molecular basis of their recognition by small molecules. nih.govnih.gov

Computational methods, such as molecular docking, are often employed to complement experimental studies, providing insights into the binding interactions between the sulfamoylbenzoate derivatives and the active site of the enzyme. mdpi.comresearchgate.net

| Enzyme Target | Research Focus | Key Findings |

| Carbonic Anhydrase (CA) | Development of selective inhibitors. | Modifications to the sulfamoylbenzoate scaffold can lead to potent and isozyme-selective CA inhibitors. nih.govnih.gov |

| Carbonic Anhydrase IX (CA IX) | Anticancer drug development. | Certain derivatives show high affinity and selectivity for CA IX, a tumor-associated isozyme. nih.govnih.gov |

Research into Metabolic Fate and Metabolite Identification of Sulfamoylbenzoate Scaffolds (Analytical Toxicology Focus)

Understanding the metabolic fate of chemical compounds is a critical aspect of analytical toxicology. who.int Research on sulfamoylbenzoate scaffolds, including structures related to this compound, has been conducted to identify their metabolites. dntb.gov.uaresearchgate.net This is particularly important for novel psychoactive substances (NPS) that may contain this chemical core. nih.gov

In vitro studies using human liver fractions help to identify the phase I and phase II metabolites of these compounds. researchgate.net For instance, ester hydrolysis is a significant metabolic pathway for some sulfamoylbenzoate derivatives, leading to the formation of the corresponding carboxylic acid. researchgate.netresearchgate.netdntb.gov.ua The identification of these metabolites is crucial for developing reliable analytical methods for their detection in biological samples, which is essential for clinical and forensic toxicology. researchgate.netnih.gov

Studies on the Structure for Potential Agrochemical Research

The structural features of sulfamoylbenzoate derivatives have also attracted interest in the field of agrochemical research. While less studied than their pharmaceutical applications, some sulfonamide-containing compounds have been investigated for their potential as herbicides. The mode of action often involves the inhibition of essential enzymes in plants. fao.org

Structure-activity relationship (SAR) studies are conducted to understand how different substituents on the sulfamoylbenzoate core influence the compound's herbicidal activity. mdpi.com This knowledge can guide the design of new and more effective agrochemicals. Computational tools are also being explored to predict the potential of such compounds as crop protection agents. acs.org

Future Research Directions and Emerging Trends for Methyl 4 Methyl 3 Sulfamoylbenzoate

Exploration of Underexplored Reaction Pathways and Transformations

The reactivity of Methyl 4-methyl-3-sulfamoylbenzoate is dictated by its three primary functional groups: the methyl ester, the sulfonamide, and the substituted aromatic ring. While standard reactions for analogous compounds have been documented, a significant opportunity exists to explore less common and more complex transformations.

Future research could systematically investigate:

Hydrolysis and Aminolysis: While the ester group is expected to undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, and hydrazinolysis has been demonstrated for related compounds like Methyl 4-sulfamoylbenzoate, the kinetics and specific conditions for these reactions on the target molecule are yet to be determined. A detailed study of aminolysis with various amines could yield a library of novel amide derivatives.

Reactions at the Sulfonamide Group: The sulfonamide moiety offers multiple avenues for reaction. N-alkylation or N-arylation could provide a diverse set of substituted sulfonamides. Furthermore, exploring reactions like the Hofmann rearrangement or reduction of the sulfonamide to the corresponding amine could provide valuable synthetic intermediates.

Electrophilic Aromatic Substitution: The substitution pattern on the benzene (B151609) ring (a methyl group and two electron-withdrawing groups) creates specific directing effects for further electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. rsc.org A thorough investigation of the regioselectivity of these reactions could lead to polysubstituted benzene derivatives that are otherwise difficult to synthesize.

Cross-Coupling Reactions: The aromatic ring could potentially be functionalized further using modern cross-coupling methodologies, assuming a halogen is introduced onto the ring. This would enable the attachment of a wide variety of substituents, significantly expanding the chemical space accessible from this starting material.

A summary of potential reactions, based on analogues, is presented below.

| Reaction Type | Reagents & Conditions (Examples from Analogues) | Potential Product Type | Reference |

| Ester Hydrolysis | H₂SO₄ or NaOH in aqueous alcohol, reflux | 4-methyl-3-sulfamoylbenzoic acid | |

| Hydrazinolysis | Hydrazine hydrate, 1,4-Dioxane, 100°C, 8h | 4-methyl-3-(hydrazinecarbonyl)benzenesulfonamide | |

| Sulfonamide Reduction | Lithium aluminum hydride (LiAlH₄) in anhydrous ether | Methyl 3-amino-4-methylbenzoate derivative | |

| Electrophilic Substitution | Concentrated HNO₃ / H₂SO₄ | Nitrated this compound | rsc.org |

Development of Novel and Efficient Synthetic Methodologies

While classical synthetic routes to sulfamoylbenzoates involve the esterification of the corresponding benzoic acid or the reaction of a sulfonyl chloride with an amine, there is a clear need for more modern, efficient, and sustainable methods. ontosight.ai

Emerging trends in synthesis that could be applied to this compound include:

Catalytic Approaches: Developing novel copper-catalyzed methods for the sulfamoylation step could improve yields and reduce waste compared to traditional methods. google.com Research into reductive coupling reactions, for instance between a nitroarene and a sulfinate, represents another modern approach to forming the sulfonamide bond. cam.ac.uk

Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for key steps like nitration or sulfamoylation, which can be highly exothermic.

Enzymatic Synthesis: The use of enzymes, such as lipases, for the esterification step could provide a greener alternative to acid-catalyzed methods, operating under milder conditions and potentially offering high selectivity.

Click Chemistry: For using this compound as a building block, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could be employed. nih.gov This would involve modifying the parent molecule to include an azide (B81097) or alkyne handle, allowing for its efficient conjugation to other molecules to create complex chemical entities. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization

A complete and unambiguous characterization of this compound and its derivatives is essential for any future application. While standard techniques like NMR, IR, and mass spectrometry are foundational, advanced methods can provide deeper structural and physicochemical insights. ontosight.ai

Future characterization efforts should include:

High-Resolution Tandem Mass Spectrometry (HR-MS/MS): Detailed fragmentation studies can help in the structural elucidation of reaction products and potential metabolites. mdpi.com

Multi-dimensional and Multinuclear NMR: Techniques such as 1H-13C HSQC, HMBC, and 15N NMR can provide unequivocal structural confirmation, especially for complex derivatives. mdpi.com

Single-Crystal X-ray Diffraction: This technique provides definitive proof of structure, including bond lengths, angles, and intermolecular interactions in the solid state. nih.gov Obtaining a crystal structure for this compound would be a valuable contribution to the field.

Collision Cross Section (CCS) Determination: Ion mobility-mass spectrometry can be used to determine the CCS, a valuable physicochemical parameter that relates to the size and shape of the molecule in the gas phase. Predicted CCS values for the parent compound are available and could be experimentally verified. uni.lu

| Analytical Technique | Purpose | Key Information Obtained | Reference |

| HR-MS/MS | Structural Elucidation | Precise mass and fragmentation patterns | mdpi.com |

| 2D NMR (HSQC, HMBC) | Unambiguous Structure Confirmation | Correlation between protons and carbons | mdpi.com |

| Single-Crystal X-ray Diffraction | Definitive 3D Structure | Bond lengths, angles, crystal packing | nih.gov |

| Ion Mobility-MS | Physicochemical Characterization | Experimental Collision Cross Section (CCS) | uni.lu |

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For this compound, this integration can accelerate the discovery of new properties and applications.

Key areas for future development are:

Molecular Docking and Dynamics: As has been done for similar compounds, molecular docking can predict the binding modes of this compound and its derivatives with various biological targets, such as enzymes (e.g., carbonic anhydrases) or receptors. nih.govnih.govresearchgate.net Molecular dynamics simulations can then be used to assess the stability of these predicted interactions. researchgate.net

Quantum Chemistry Calculations: Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectral properties of the molecule. nih.govresearchgate.net This can help in understanding reaction mechanisms and interpreting experimental data.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and measuring a specific property (e.g., biological activity, solubility), a QSAR model can be built. This model could then be used to predict the properties of new, yet-to-be-synthesized compounds, guiding the design of more potent or effective molecules.

Solubility and Physicochemical Property Prediction: Thermodynamic models, which have been successfully applied to isomers like Methyl 2-sulfamoylbenzoate, could be developed to predict the solubility of this compound in various solvents, which is crucial for purification and formulation. researchgate.net

Role in the Discovery and Design of Novel Chemical Entities for Academic Study

This compound is an ideal scaffold for academic research focused on the discovery and design of new molecules with unique properties. Its structure contains multiple points for diversification, making it a versatile starting material.

Future academic studies could focus on:

Scaffold for Medicinal Chemistry: The sulfonamide moiety is a well-known pharmacophore present in many drugs. ontosight.ai Using this compound as a starting point, libraries of compounds can be synthesized to screen for activity against a wide range of biological targets, including carbonic anhydrases, kinases, and proteases. nih.govd-nb.info

Development of Molecular Probes: By attaching fluorescent tags or other reporter groups, derivatives of this compound could be developed as molecular probes to study biological processes or to help identify new protein targets.

Materials Science Applications: The rigid, substituted aromatic structure could be incorporated into larger polymeric or supramolecular structures. The potential for hydrogen bonding through the sulfonamide group could be exploited to create materials with interesting self-assembly properties.

The versatility of this compound as a building block allows for the creation of diverse and complex molecular architectures, paving the way for new discoveries in both medicinal chemistry and materials science. rsc.org

Q & A

Q. How to address reproducibility challenges in synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.